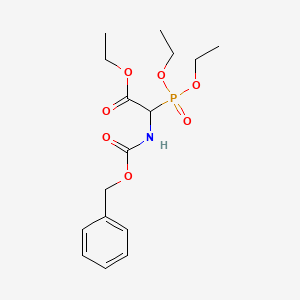
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a diethoxyphosphoryl group attached to an acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common method includes:
Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting benzyl chloroformate with an amino acid derivative under basic conditions.
Introduction of the Diethoxyphosphoryl Group: This step involves the reaction of the intermediate with diethyl phosphite in the presence of a suitable catalyst.
Esterification: The final step is the esterification of the intermediate with ethanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyloxycarbonyl ketones, while reduction could produce benzyloxycarbonyl amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(methoxyphosphoryl)acetate
- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(ethoxyphosphoryl)acetate
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate is unique due to the presence of both benzyloxycarbonyl and diethoxyphosphoryl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H24NO7P |
|---|---|
Molekulargewicht |
373.34 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H24NO7P/c1-4-21-15(18)14(25(20,23-5-2)24-6-3)17-16(19)22-12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
OZBQRVNDIMNQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
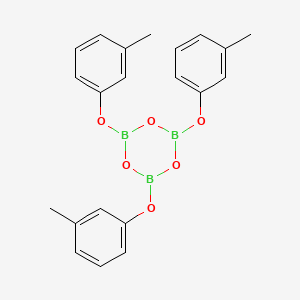
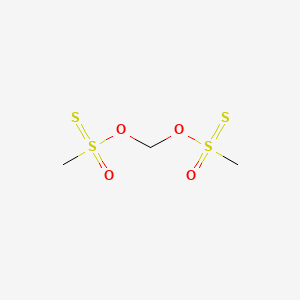
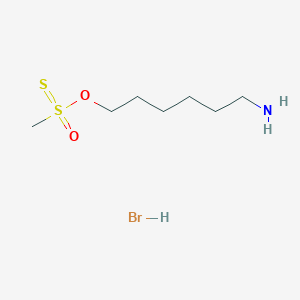
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)
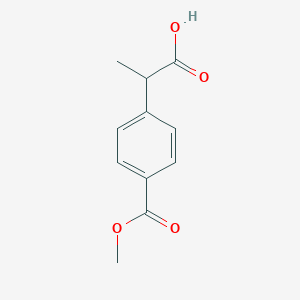


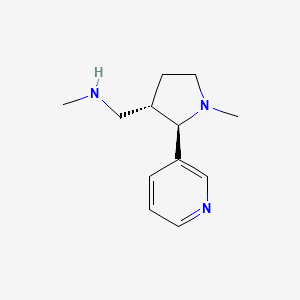

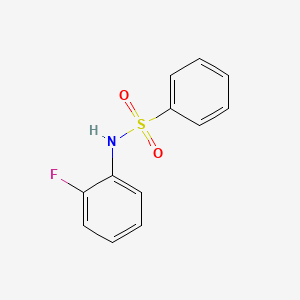
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
